

Application Notes and Protocols: Synthesis of 3,5-Dibromobenzoic Acid from Anthranilic Acid

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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547

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These application notes provide a detailed protocol for the synthesis of **3,5-dibromobenzoic acid**, a valuable building block in medicinal chemistry and organic synthesis, starting from anthranilic acid. The described two-step process involves the bromination of anthranilic acid to form 3,5-dibromoanthranilic acid, followed by a diazotization and subsequent deamination to yield the final product.

Overview of the Synthetic Pathway

The synthesis proceeds through two key transformations:

- **Electrophilic Bromination:** Anthranilic acid is treated with bromine in glacial acetic acid. The reaction is conducted at an elevated temperature to facilitate the introduction of two bromine atoms onto the aromatic ring at positions 3 and 5.
- **Diazotization and Deamination:** The resulting 3,5-dibromoanthranilic acid is then converted to its corresponding diazonium salt using sodium nitrite in an acidic medium. The unstable diazonium salt is subsequently deaminated, replacing the amino group with a hydrogen atom to afford **3,5-dibromobenzoic acid**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromoanthranilic Acid

This protocol is adapted from the method described by Wheeler and Oates for the dibromination of anthranilic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials and Reagents:

- Anthranilic acid
- Glacial acetic acid
- Bromine
- Benzene (for washing)
- Deionized water

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Stirring apparatus
- Buchner funnel and filter flask
- Beakers and graduated cylinders

Procedure:

- In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve anthranilic acid in glacial acetic acid.
- Heat the solution to boiling.
- Slowly add a solution of bromine in glacial acetic acid to the boiling mixture. An abundant separation of colorless crystals will occur.[\[1\]](#)
- After the addition is complete, allow the reaction mixture to cool to room temperature.

- Collect the precipitated product by vacuum filtration using a Buchner funnel.
- Wash the crystals with glacial acetic acid, followed by benzene, to remove any unreacted starting materials and byproducts.
- The crude product is a mixture of the hydrobromides of mono- and dibromoanthranilic acids. To isolate the 3,5-dibromoanthranilic acid, which is nearly insoluble in boiling water, boil the crude product with water.^[1]
- Filter the hot suspension to separate the insoluble 3,5-dibromoanthranilic acid. The 5-bromoanthranilic acid will be present in the filtrate.
- Wash the collected solid with hot water and dry to obtain 3,5-dibromoanthranilic acid. The product can be further purified by recrystallization from ethanol.

Quantitative Data for Step 1:

Reactant/Product	Molecular Weight (g/mol)	Moles	Mass/Volume	Stoichiometric Ratio
Anthranilic Acid	137.14	0.4	54.8 g	1
Glacial Acetic Acid	60.05	-	700 mL	Solvent
Bromine	159.81	0.86	27.5 mL	2.15
Product				
3,5-Dibromoanthranilic Acid	294.93	-	Yield Dependent	-

Note: The quantities are based on the Wheeler and Oates publication, where the reaction at boiling temperature yielded approximately two-thirds of the dibromo product.^[1]

Step 2: Synthesis of 3,5-Dibromobenzoic Acid

This protocol describes the diazotization of 3,5-dibromoanthranilic acid and subsequent deamination using hypophosphorous acid.

Materials and Reagents:

- 3,5-Dibromoanthranilic acid
- Concentrated hydrochloric acid
- Sodium nitrite
- Hypophosphorous acid (50%)
- Ice
- Deionized water
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Equipment:

- Beakers
- Magnetic stir plate and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- Suspend 3,5-dibromoanthranilic acid in a mixture of concentrated hydrochloric acid and water in a beaker.

- Cool the suspension to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.
- In a separate beaker, cool the hypophosphorous acid in an ice bath.
- Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous evolution of nitrogen gas will be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
- The precipitated crude **3,5-dibromobenzoic acid** is collected by vacuum filtration.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol or aqueous ethanol. Alternatively, the product can be extracted from the aqueous mixture with diethyl ether, the organic layer dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

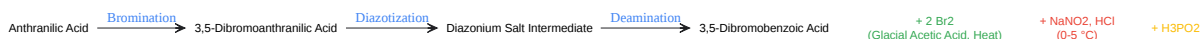
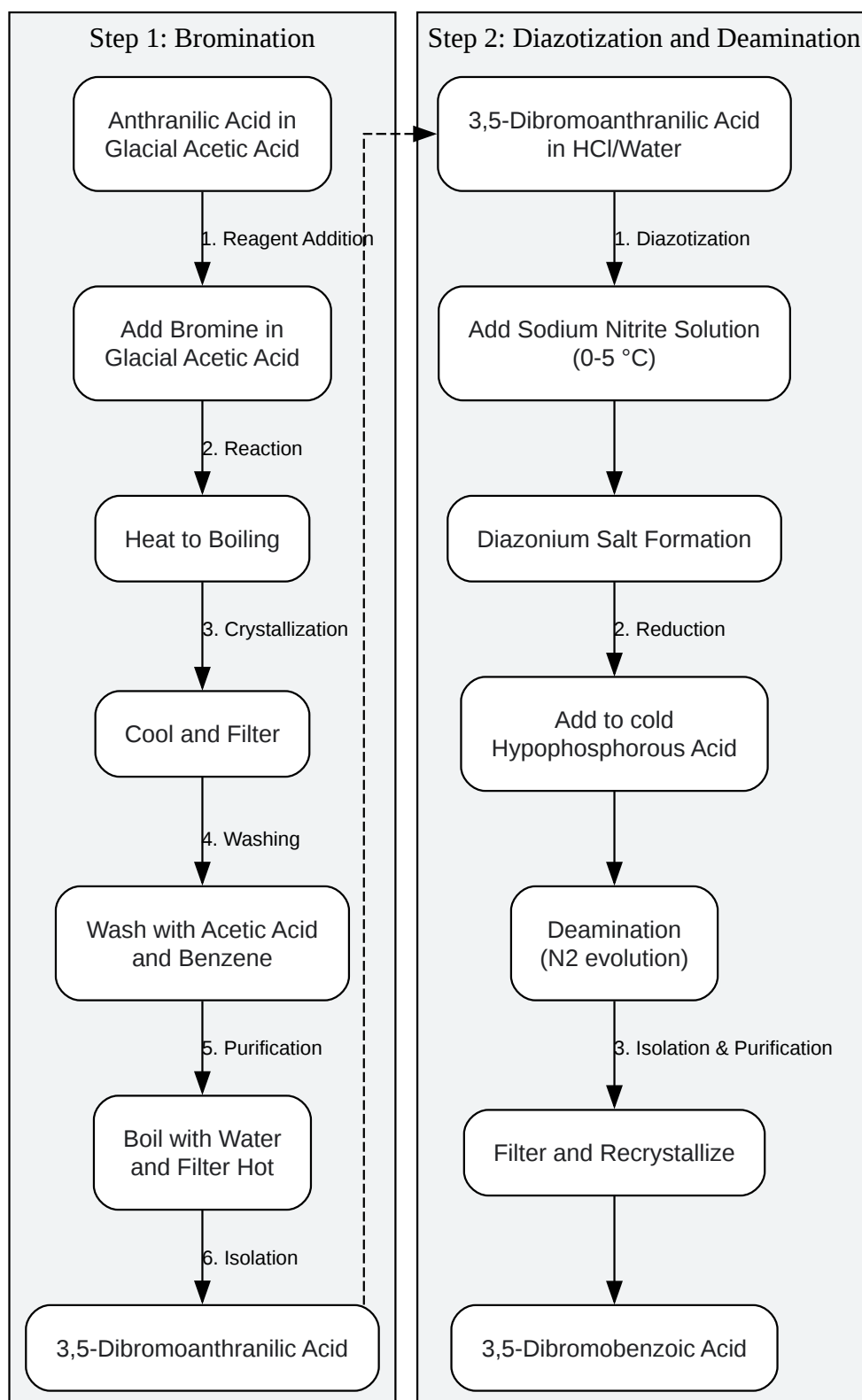
Quantitative Data for Step 2:

Reactant/Product	Molecular Weight (g/mol)	Moles	Mass/Volume	Stoichiometric Ratio
3,5-Dibromoanthranilic Acid	294.93	1	(e.g., 29.5 g)	1
Sodium Nitrite	69.00	1.1	(e.g., 7.6 g)	1.1
Concentrated HCl	36.46	~3	(Volume as needed)	Acid Medium
Hypophosphorous Acid (50%)	66.00	~2	(Volume as needed)	Reducing Agent
Product				
3,5-Dibromobenzoic Acid	279.91	-	Yield Dependent	-

Note: The molar ratios for the diazotization and deamination are based on general procedures and may require optimization for this specific substrate.

Visualizing the Process

Experimental Workflow



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References

- 1. scispace.com [scispace.com]
- 2. [PDF] THE BROMINATION OF ANTHRANILIC ACID. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 3,5-Dibromobenzoic Acid from Anthranilic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110547#synthesis-of-3-5-dibromobenzoic-acid-from-anthranilic-acid]

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